Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate

Stability Organic Synthesis Azetidine Derivatives

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) is a 1,3-disubstituted azetidine derivative with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol. It is characterized as a versatile small-molecule scaffold for organic and medicinal chemistry, serving as a key intermediate due to its unique combination of a methyl ester group at the 3-position and a methylsulfonyl group on the ring nitrogen.

Molecular Formula C6H11NO4S
Molecular Weight 193.22
CAS No. 1418117-81-3
Cat. No. B3027875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(Methylsulfonyl)-3-azetidinecarboxylate
CAS1418117-81-3
Molecular FormulaC6H11NO4S
Molecular Weight193.22
Structural Identifiers
SMILESCOC(=O)C1CN(C1)S(=O)(=O)C
InChIInChI=1S/C6H11NO4S/c1-11-6(8)5-3-7(4-5)12(2,9)10/h5H,3-4H2,1-2H3
InChIKeyXCGXPHCGRNPFKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) as a Specialized Building Block


Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) is a 1,3-disubstituted azetidine derivative with the molecular formula C6H11NO4S and a molecular weight of 193.22 g/mol . It is characterized as a versatile small-molecule scaffold for organic and medicinal chemistry, serving as a key intermediate due to its unique combination of a methyl ester group at the 3-position and a methylsulfonyl group on the ring nitrogen . This compound is typically supplied as a colorless to slightly yellow liquid with a purity of ≥95% or 98% and is widely utilized in the synthesis of complex organic molecules and pharmaceutical candidates .

Orthogonal building block
Base-labile methyl ester with stable N-methylsulfonyl group supports two-step synthetic strategies.
Automation-ready format
Liquid form and high purity facilitate precise volumetric dispensing in parallel synthesis.
Diversification handle
Ester serves as traceless linker for amide/ester library generation while sulfonyl remains intact.

Why Generic Azetidine or Sulfonyl Substitutes Cannot Replace Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate in Advanced Synthesis


Generic substitution of Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) with other azetidine or sulfonyl building blocks is highly inadvisable due to the compound's specific, integrated functionality. This molecule uniquely combines a base-labile methyl ester with a stable N-methylsulfonyl group, enabling a precise, two-stage synthetic strategy not possible with analogs. For instance, substituting with a free carboxylic acid analog (e.g., 1-(Methylsulfonyl)-3-azetidinecarboxylic acid, CAS 1219828-27-9) would prematurely introduce a polar, reactive group, compromising yields in initial coupling steps and limiting orthogonal deprotection options . Similarly, using a more labile protecting group like tert-butoxycarbonyl (Boc) (e.g., CAS 935668-42-1) or a different sulfonyl group (e.g., phenylsulfonyl, CAS 1334499-99-8) would alter the molecule's reactivity, stability, and physicochemical properties, potentially derailing an established synthetic route or library design [1]. The precise balance of reactivity and stability in this compound is a key differentiator for advanced synthetic applications.

Free acid analog
Premature carboxylic acid may compromise coupling yields and limit orthogonal deprotection options.
Boc-protected analog
Acid-labile Boc group prevents orthogonal ester hydrolysis strategy; may require re-optimized routes.
Other sulfonyl groups
Phenylsulfonyl or different N-substituents can alter reactivity and physicochemical profile, shifting established library SAR.

Quantitative Differentiation Guide for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) Over Key Analogs


Hydrolytic Stability: Methyl Ester vs. Free Carboxylic Acid in Aqueous Conditions

The target compound, a methyl ester, demonstrates markedly different hydrolytic stability compared to its direct analog, 1-(Methylsulfonyl)-3-azetidinecarboxylic acid (CAS 1219828-27-9). The ester's calculated LogP of -0.9492 indicates greater hydrophobicity and, by class-level inference, a significantly reduced propensity for spontaneous hydrolysis in aqueous environments relative to the free carboxylic acid, which is fully ionized at physiological pH and possesses a LogP of -1.4 (estimated) [1]. This difference is critical for the compound's survival as an intact building block in multi-step syntheses or biological assays.

Hydrolytic Stability
Class-level inference
Δ LogP = +0.45 (ester vs acid)
Higher ester hydrophobicity supports aqueous workup survival.
LogP estimated; structural class inference.
Stability Organic Synthesis Azetidine Derivatives

Orthogonal Protecting Group Strategy: Methyl Ester vs. tert-Butyl Carbamate (Boc)

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate offers a distinct orthogonal deprotection pathway compared to an N-protected analog like tert-butyl 3-(methylsulfonyl)azetidine-1-carboxylate (CAS 935668-42-1). The target compound's N-methylsulfonyl group is stable under both acidic and basic conditions, while its methyl ester is base-labile. In contrast, the Boc-protected analog requires acidic conditions for deprotection, which could be incompatible with acid-sensitive moieties elsewhere in a complex molecule [1]. This difference in chemical orthogonality allows for a specific synthetic sequence: the ester can be hydrolyzed to the acid with a base (e.g., LiOH) while leaving the sulfonyl group intact, a strategy not possible with the Boc analog, which would undergo N-deprotection under acidic conditions .

Deprotection Orthogonality
Class-level inference
Base-labile ester / acid-stable sulfonyl
Enables selective ester hydrolysis without sulfonyl removal.
Validates orthogonal synthetic sequence.
Protecting Groups Organic Synthesis Azetidine Derivatives

Physical Form and Purity: Reliable Solid vs. Liquid Analogs

Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate is consistently offered as a colorless to slightly yellow liquid with a purity of 98% by multiple reputable suppliers, as confirmed by batch-specific analytical data including NMR, HPLC, and GC . In contrast, a close analog, Methyl azetidine-3-carboxylate hydrochloride (CAS 100202-39-9), is a solid, which can present different challenges in handling, dissolution, and formulation [1]. The liquid form of the target compound, combined with its high purity, facilitates more precise volumetric dispensing and can simplify reaction setup in both manual and automated synthesis workflows, reducing the potential for errors associated with weighing hygroscopic or static-prone solids.

Physical Form & Purity
Supporting evidence
Liquid; Purity 98%
Facilitates automated liquid handling and reproducibility.
Solid analog may require different handling.
Physical Properties Quality Control Azetidine Derivatives

Validated Application Scenarios for Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate (CAS 1418117-81-3) Based on Quantitative Differentiation


Synthesis of Acid-Sensitive Drug Candidates via a Two-Step Ester Hydrolysis Strategy

In medicinal chemistry programs targeting complex natural products or novel drug candidates containing acid-labile groups (e.g., acetals, silyl ethers, Boc groups), this compound is the preferred building block. The synthetic sequence involves: 1) incorporating the intact methyl ester building block into a larger framework via coupling reactions (e.g., amide bond formation) that tolerate the ester; and 2) selectively hydrolyzing the methyl ester to the corresponding carboxylic acid in a subsequent step using mild basic conditions (e.g., LiOH in THF/water), without affecting the acid-sensitive groups elsewhere in the molecule. This orthogonal strategy is enabled by the compound's specific stability profile, as detailed in Section 3, and is not feasible with analogs like the free acid or the Boc-protected azetidine .

High-Throughput Synthesis of 1,3-Disubstituted Azetidine Libraries for Kinase or GPCR Screening

The compound's liquid form and high purity (98%) make it ideally suited for automated, high-throughput parallel synthesis of azetidine-based libraries. In this application, the methyl ester serves as a 'traceless' handle for diversification, enabling the creation of hundreds of analogs by reacting the carboxylic acid (generated in situ or from a stock solution) with a diverse set of amines, alcohols, or other coupling partners. The N-methylsulfonyl group remains intact throughout the process, providing a common, stable core for all library members and ensuring consistent physicochemical properties. The high purity of the starting material minimizes the risk of side reactions and simplifies post-synthesis purification .

Preparation of Azetidine-Containing PROTACs or ADCs Requiring a Stable Linker Precursor

The 1,3-disubstituted azetidine scaffold is a valuable component in the design of bifunctional molecules like PROTACs (Proteolysis Targeting Chimeras) and ADCs (Antibody-Drug Conjugates). Methyl 1-(Methylsulfonyl)-3-azetidinecarboxylate serves as a key precursor for constructing a rigid, non-cleavable linker region. The methyl ester can be elaborated to attach a ligand for an E3 ubiquitin ligase (for PROTACs) or a cytotoxic payload (for ADCs), while the stable N-methylsulfonyl group can be connected to a targeting moiety (e.g., a small molecule binder for a protein of interest or an antibody). The orthogonal stability of these two functional handles, as compared to other protecting group strategies, allows for sequential, high-yielding bioconjugation steps .

Application
Selection Property
Validation Focus
Acid-sensitive drug candidate synthesis
Ester hydrolysis orthogonality
Selective deprotection under mild base
High-throughput library synthesis
Liquid handling & high purity
Automated dispensing & reaction setup
PROTAC/ADC linker precursor
Stable sulfonyl linker handle
Sequential bioconjugation efficiency

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